N'-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethyl-ethane-1,2-diamine;dihydrochloride
Overview
Description
Preparation Methods
The synthesis of EPZ019997 (dihydrochloride) involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in various forms, including its dihydrochloride and trihydrochloride salts, which offer enhanced water solubility and stability .
Chemical Reactions Analysis
EPZ019997 (dihydrochloride) undergoes several types of chemical reactions, primarily focusing on its role as a protein arginine methyltransferases inhibitor. The compound interacts with various protein arginine methyltransferases, leading to changes in arginine methylation states. Common reagents and conditions used in these reactions include S-adenosyl-L-methionine and specific inhibitors targeting different protein arginine methyltransferases. The major products formed from these reactions are altered proteins with modified arginine methylation states .
Scientific Research Applications
EPZ019997 (dihydrochloride) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it has demonstrated strong anti-tumor activity by inhibiting type I protein arginine methyltransferases and altering exon usage. This compound has shown efficacy in various cancer models, including pancreatic, melanoma, and diffuse large B-cell lymphoma . Additionally, it has been used in studies exploring the synergistic effects of combining type I protein arginine methyltransferases inhibitors with other inhibitors, such as PRMT5 inhibitors .
Mechanism of Action
The mechanism of action of EPZ019997 (dihydrochloride) involves its inhibition of type I protein arginine methyltransferases. By binding to these enzymes, the compound prevents the methylation of arginine residues on target proteins. This inhibition leads to changes in arginine methylation states, which in turn alters exon usage and affects various cellular processes. The molecular targets of EPZ019997 (dihydrochloride) include PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8, with varying degrees of inhibitory potency .
Comparison with Similar Compounds
EPZ019997 (dihydrochloride) is unique in its ability to inhibit multiple type I protein arginine methyltransferases with high potency. Similar compounds include other type I protein arginine methyltransferases inhibitors, such as GSK3368715 trihydrochloride and other related inhibitors targeting specific protein arginine methyltransferases . The uniqueness of EPZ019997 (dihydrochloride) lies in its broad-spectrum inhibition and strong anti-cancer activity, making it a valuable tool in cancer research and therapeutic development.
Properties
IUPAC Name |
N'-[[5-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethylethane-1,2-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N4O2.2ClH/c1-5-25-15-20(16-26-6-2)9-7-17(8-10-20)19-18(13-22-23-19)14-24(4)12-11-21-3;;/h13,17,21H,5-12,14-16H2,1-4H3,(H,22,23);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSRPMOJFMXEKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CCC(CC1)C2=C(C=NN2)CN(C)CCNC)COCC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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